Trilostane
Overview
Description
Trilostane is a synthetic steroid analogue that functions as an inhibitor of 3-beta-hydroxysteroid dehydrogenase. It is primarily used in the treatment of Cushing’s syndrome, a condition characterized by excessive cortisol production. This compound has also been used in veterinary medicine to treat hyperadrenocorticism in dogs .
Mechanism of Action
Target of Action
Trilostane primarily targets the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) . This enzyme plays a crucial role in the biosynthesis of several steroid hormones, including cortisol and aldosterone .
Mode of Action
This compound is a competitive inhibitor of 3β-HSD . By inhibiting this enzyme, this compound reduces the synthesis of cortisol and, to a lesser extent, aldosterone and adrenal androgens . This inhibition is dosage-dependent and reversible .
Biochemical Pathways
Cortisol, aldosterone, and androstenedione are produced from progesterone via various biochemical pathways . Since this compound inhibits progesterone synthesis, it blocks the synthesis of these end products . In addition to its inhibitory effect on 3β-HSD, studies have revealed additional effects more distal in the enzyme cascade, most likely on the 11β-hydroxylase and possibly on the 11β-hydroxysteroid dehydrogenase .
Pharmacokinetics
This compound is administered orally, and its absorption is enhanced when administered with food . Plasma this compound levels peak approximately 1.5 to 2 hours after drug administration and return to baseline within 12 hours . After absorption, this compound has to be converted to active metabolites, such as ketothis compound in the liver .
Result of Action
The inhibition of 3β-HSD by this compound leads to significant molecular and cellular effects. For instance, in hepatocellular carcinoma (HCC) cells, this compound-mediated inhibition of 3β-HSD caused significant inhibition of clonogenicity and cell migration . In subcutaneous HCC xenografts, this compound significantly inhibited tumor growth in a dose-dependent manner .
Action Environment
Environmental factors can influence the action of this compound. For example, a number of environmental contaminants and plant flavonoid compounds have been shown to inhibit the activity of 3β-HSD . This suggests that exposure to certain environmental factors could potentially enhance the inhibitory effect of this compound on 3β-HSD, thereby influencing its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Trilostane interacts with the enzyme 3β-HSD, inhibiting its activity and thereby affecting the synthesis of steroid hormones . This interaction is concentration- and time-dependent .
Cellular Effects
In hepatocellular carcinoma (HCC) cells, this compound suppresses growth and enhances the anti-cancer effects of other drugs . It does not significantly alter the levels of urinary catecholamines and their metabolites .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to 3β-HSD and inhibiting its activity. This prevents the conversion of certain substrates into steroid hormones, thereby disrupting normal cellular function .
Temporal Effects in Laboratory Settings
Over time, this compound causes a significant reduction in the production of certain steroid hormones in vitro
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While low doses of this compound can inhibit the activity of 3β-HSD and reduce the production of steroid hormones, high doses may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of steroid hormone synthesis, where it interacts with the enzyme 3β-HSD. By inhibiting this enzyme, this compound can affect metabolic flux and alter the levels of certain metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trilostane is synthesized from (4α,5α,17β)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-o1 as a precursor compound. The synthesis involves several steps, including the formation of the isoxazole ring and subsequent modifications to introduce the necessary functional groups .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents such as methanol and diethyl ether, and reagents like sodium methoxide and acetic acid .
Chemical Reactions Analysis
Types of Reactions: Trilostane undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide in acetic acid.
Reduction: Reagents like sodium borohydride in methanol.
Substitution: Reagents like sodium methoxide in methanol.
Major Products: The major products formed from these reactions include modified steroids with altered functional groups, which can be used for further chemical modifications or biological studies .
Scientific Research Applications
Trilostane has a wide range of scientific research applications:
Comparison with Similar Compounds
Mitotane: An adrenocorticolytic agent used in the treatment of adrenal gland disorders.
Ketoconazole: An antifungal agent that also inhibits steroidogenesis.
Metyrapone: An inhibitor of 11-beta-hydroxylase used in the diagnosis and treatment of adrenal insufficiency.
Comparison: Trilostane is unique in its mechanism of action as a competitive inhibitor of 3-beta-hydroxysteroid dehydrogenase. Unlike mitotane, which causes necrosis of the adrenal cortex, this compound does not damage the adrenal gland and allows for reversible inhibition of steroidogenesis. Compared to ketoconazole and metyrapone, this compound is more selective in its inhibition of steroid biosynthesis, making it a preferred choice for the treatment of Cushing’s syndrome and hyperadrenocorticism .
Properties
IUPAC Name |
(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJXBPDAXMEYOA-CXANFOAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@]45[C@@]3(CC(=C([C@H]4O5)O)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023706 | |
Record name | Trilostane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trilostane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.93e-02 g/L | |
Record name | Trilostane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Trilostane produces suppression of the adrenal cortex by inhibiting enzymatic conversion of steroids by 3-beta-hydroxysteroid dehydrogenase/delta 5,4 ketosteroid isomerase, thus blocking synthesis of adrenal steroids. | |
Record name | Trilostane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01108 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13647-35-3 | |
Record name | Trilostane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13647-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trilostane [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013647353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trilostane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01108 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trilostane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trilostane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRILOSTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0FPV48Q5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Trilostane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
264 °C | |
Record name | Trilostane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01108 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trilostane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Trilostane?
A1: this compound functions as a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD). [, , ] This enzyme is crucial for the biosynthesis of various steroid hormones, including cortisol, corticosterone, and aldosterone in the adrenal glands. [, , , ]
Q2: How does this compound's inhibition of 3β-HSD affect steroid hormone production?
A2: By inhibiting 3β-HSD, this compound disrupts the conversion of pregnenolone to progesterone, a critical step in steroidogenesis. [, ] This leads to decreased production of cortisol, corticosterone, and aldosterone. [, , , ]
Q3: Does this compound affect other steroid hormones beyond cortisol and aldosterone?
A3: Yes, this compound can also impact testosterone production. In rats, it decreases testosterone levels and increases Leydig cell nuclear volume. [] In humans, while basal testosterone remains unaffected, the testosterone response to LHRH is impaired. []
Q4: Does this compound's inhibition of 3β-HSD impact other organs besides the adrenal glands?
A4: Yes, this compound's effects extend beyond the adrenal glands. Research indicates that it can influence the ovaries and placenta as well. [] In female rats, it can induce age-dependent growth rate increases, potentially by lowering circulating corticosterone levels. []
Q5: What is known about the absorption and metabolism of this compound?
A5: this compound exhibits variable absorption in both animals and humans, even when micronized formulations are used. [] A major metabolite in humans is 17-ketothis compound, which demonstrates twice the potency of this compound in inhibiting 3β-HSD. []
Q6: How long does this compound remain active in the body?
A6: The duration of cortisol suppression after a single dose of this compound is often less than 12 hours in dogs. [, ] This short duration of action may explain why some dogs benefit from twice-daily dosing. [, , ]
Q7: What are the primary clinical applications of this compound in veterinary medicine?
A7: this compound is widely used to manage pituitary-dependent hyperadrenocorticism (PDH), adrenal-dependent hyperadrenocorticism, and alopecia X in dogs. [, , , ]
Q8: Are there differences in this compound dosage recommendations based on body weight?
A8: Research suggests that dogs weighing over 30 kg might require lower this compound doses compared to smaller dogs to achieve control of PDH clinical signs. []
Q9: What are the challenges in monitoring this compound therapy in dogs?
A9: While the ACTH stimulation test is commonly used to monitor this compound therapy, its reliability has been questioned. [, , ] Research is exploring alternative monitoring methods, including pre-trilostane serum cortisol, haptoglobin levels, and liver enzyme activities. [, ]
Q10: What are the potential adverse effects of this compound treatment?
A10: While generally safe, this compound can potentially cause iatrogenic hypoadrenocorticism, a serious condition requiring immediate medical attention. [, ] Close monitoring for signs like lethargy, vomiting, and weakness is crucial, especially during the initial treatment phase. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.